6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound characterized by its unique molecular structure and potential biological activity. This compound belongs to the class of benzothiophene derivatives, which are known for their diverse pharmacological properties. The IUPAC name reflects its intricate structure, which includes a benzothiophene core, an amide functional group, and a substituted phenoxy group.
This compound can be classified as:
The synthesis of 6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
The synthesis may require specific catalysts and solvents to facilitate the reactions and ensure high yield. Techniques such as chromatography may be employed for purification of the final product.
The molecular structure of 6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be represented as follows:
The structural representation can be derived from its InChI string and SMILES notation:
InChI=1S/C21H26N2O3S/c1-13-5-3-6-15(11-13)26-10-4-7-18(24)23-21-19(20(22)25)16-9-8-14(2)12-17(16)27-21/h3,5-6,11,14H,4,7-10,12H2,1-2H3,(H2,22,25)(H,23,24)6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its synthetic accessibility.
The physical properties of this compound are essential for understanding its behavior in different environments:
Key chemical properties include:
6-Methyl-2-{[4-(2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has potential applications in various fields:
This compound represents an area of interest for further research into its properties and applications within both academic and industrial settings.
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5